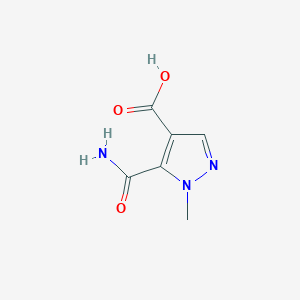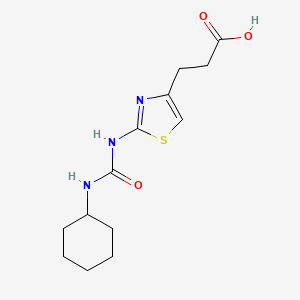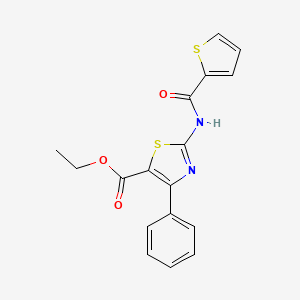
N-Boc-(+/-)-3-aminohept-6-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-(+/-)-3-aminohept-6-enal is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis
Mechanism of Action
Target of Action
The primary target of N-Boc-(+/-)-3-aminohept-6-enal is the amine group present in various biomolecules . The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Mode of Action
This compound interacts with its targets through a process known as N-Boc protection. This process involves the use of di-tert-butyl dicarbonate (Boc2O) under a variety of conditions . The Boc group is easily introduced and readily removed under a variety of conditions . This process is chemoselective, meaning it selectively reacts with certain functional groups over others .
Biochemical Pathways
The N-Boc protection process affects the biochemical pathways of the target molecules. The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations in organic synthesis, especially in peptide chemistry . N-Boc protection is frequently reported by base-catalysed reactions using various reagents .
Pharmacokinetics
The n-boc protection process is known to be efficient and sustainable, which may influence the bioavailability of the compound .
Result of Action
The result of the N-Boc protection process is the formation of N-Boc protected amines, amino acids, and peptides . This process allows for the selective protection of the α-amino group of various molecules . The N-Boc derivatives are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the use of a Brønsted Acidic Deep Eutectic Solvent (DES) has been described as an efficient and sustainable method for N-Boc deprotection . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
Biochemical Analysis
Biochemical Properties
N-Boc-(+/-)-3-aminohept-6-enal plays a significant role in biochemical reactions. It is used for the chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides . This compound interacts with enzymes such as Amberlyst-15, which acts as a catalyst in ethanol . The nature of these interactions is primarily through the formation of bonds during the protection and deprotection processes .
Molecular Mechanism
The molecular mechanism of this compound involves the protection of amines, a fundamental transformation in organic synthesis . The compound exerts its effects at the molecular level through the formation of tert-butylcarbamates, which are stable towards a wide range of nucleophilic reagents and alkaline reaction conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability over time . The compound does not undergo competitive side-reactions such as the formation of isocyanate, urea, oxazolidinone, and N,N-di-Boc derivatives
Metabolic Pathways
It is known that the compound is used for the protection of amines, a key functionality present in several compounds such as natural products, amino acids, and peptides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-3-aminohept-6-enal typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate to neutralize the by-products .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity . These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-3-aminohept-6-enal can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Free amines
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature a Boc-protected amino group and are used in peptide synthesis.
N-Cbz-protected amines: These compounds use a carbobenzyloxy (Cbz) group for protection, which can be removed under different conditions compared to Boc.
N-Fmoc-protected amines: These compounds use a fluorenylmethyloxycarbonyl (Fmoc) group for protection, which is removed under basic conditions.
Uniqueness
N-Boc-(+/-)-3-aminohept-6-enal is unique due to its specific structure, which includes an aldehyde group and a Boc-protected amino group. This combination allows for selective reactions at the aldehyde or amino group, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(1-oxohept-6-en-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSVBNCEZCRCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2775513.png)

![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2775508.png)
![N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2775510.png)
![1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2775525.png)
![2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2775526.png)



![methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate](/img/structure/B2775518.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/new.no-structure.jpg)


![1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B2775524.png)
